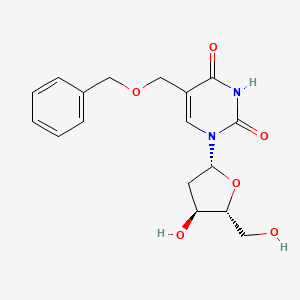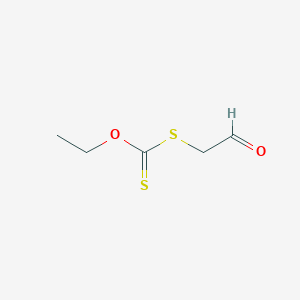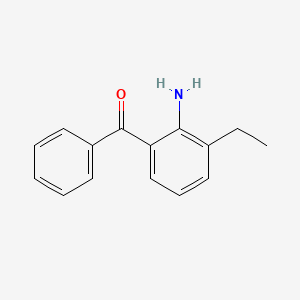
3-Ethyl-2-aminobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-aminobenzophenone is an organic compound that belongs to the class of aminobenzophenones These compounds are characterized by the presence of an amino group attached to the benzophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-aminobenzophenone typically involves the protection of aniline derivatives followed by benzoylation and deprotection steps. One common method includes:
Protection of Aniline: The aniline derivative is first protected as an acetanilide by reacting with acetic anhydride.
Benzoylation: The protected aniline is then benzoylated using (trichloromethyl)benzene in the presence of aluminum chloride to form 2-acetamidobenzophenone.
Deprotection: Finally, the acetyl group is removed from the amino group to yield the desired aminobenzophenone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2-aminobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Nitrobenzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Halogenated or nitrated benzophenone derivatives
Applications De Recherche Scientifique
3-Ethyl-2-aminobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and ligands.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-aminobenzophenone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
- 2-Aminobenzophenone
- 4-Aminobenzophenone
- 3-Aminobenzophenone
- 2-Amino-5-chlorobenzophenone
Comparison: 3-Ethyl-2-aminobenzophenone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
(2-amino-3-ethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H15NO/c1-2-11-9-6-10-13(14(11)16)15(17)12-7-4-3-5-8-12/h3-10H,2,16H2,1H3 |
Clé InChI |
ZRMPOMXNXYEOIB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


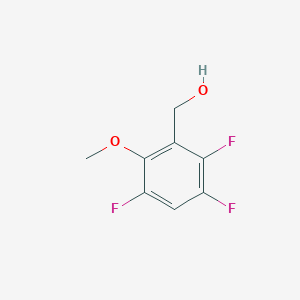

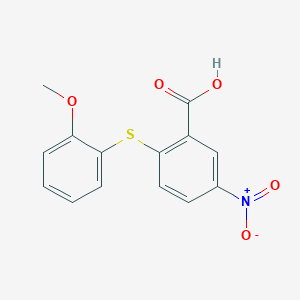
![4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B8388222.png)
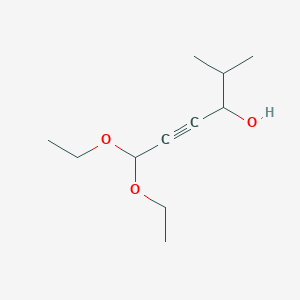
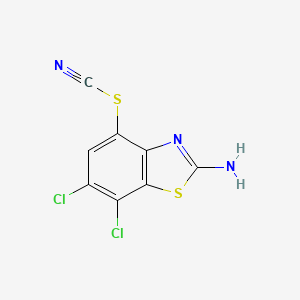
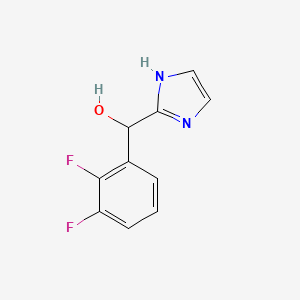
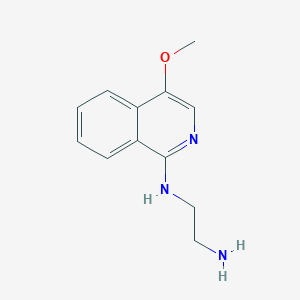
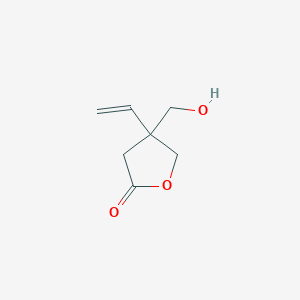
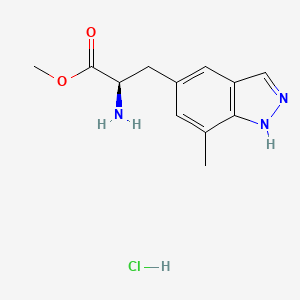
![4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B8388268.png)
